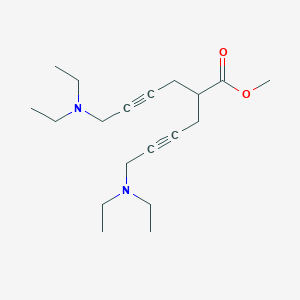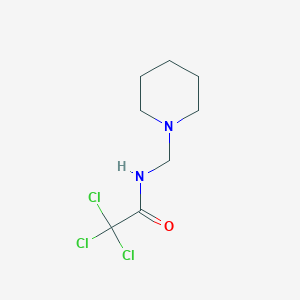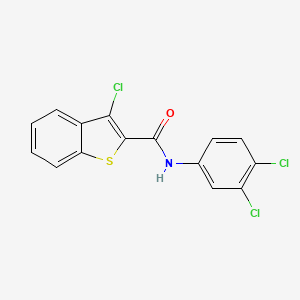![molecular formula C15H16ClN7O5 B11098925 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B11098925.png)
4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an oxadiazole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperazine, often under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Attachment of the nitrophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a nitrophenyl halide in the presence of a base such as potassium carbonate.
Formation of the acetyloxyimino group: This step involves the reaction of the intermediate compound with acetic anhydride and hydroxylamine hydrochloride under mild heating.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to enzymes: Inhibit the activity of key enzymes involved in metabolic pathways.
Interact with receptors: Modulate the activity of cellular receptors, leading to changes in cell signaling and function.
Generate reactive species: Produce reactive oxygen or nitrogen species that can induce oxidative stress in target cells.
Comparison with Similar Compounds
4-{(Z)-[(acetyloxy)imino][4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methyl}-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Imidazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Benzimidazole derivatives: Recognized for their potential as antiparasitic and anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical reactivities and biological activities.
Properties
Molecular Formula |
C15H16ClN7O5 |
|---|---|
Molecular Weight |
409.78 g/mol |
IUPAC Name |
[(Z)-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methylidene]amino] acetate |
InChI |
InChI=1S/C15H16ClN7O5/c1-9(24)27-20-15(13-14(17)19-28-18-13)22-6-4-21(5-7-22)12-3-2-10(23(25)26)8-11(12)16/h2-3,8H,4-7H2,1H3,(H2,17,19)/b20-15- |
InChI Key |
YGJWIABZGUHXEO-HKWRFOASSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=NON=C1N)\N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)ON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11098844.png)
![3-Pyridinecarbonitrile, 6-[[(2-bromophenyl)methylene]hydrazino]-2,4,5-trichloro-](/img/structure/B11098849.png)
![4-(Phenylamino)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11098850.png)
![(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11098854.png)

![(2E,5Z)-3-Cyclopentyl-5-[(1H-indol-3-YL)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11098857.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11098862.png)

![1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl N-acetylmethioninate](/img/structure/B11098870.png)
![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11098877.png)



![1-[(E)-(2-phenylhydrazinylidene)methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11098907.png)
